![molecular formula C9H9BrN4O B2751503 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1820717-82-5](/img/structure/B2751503.png)
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
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Overview
Description
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 7th position, and a carbohydrazide group at the 2nd position of the imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves multi-step reactions. One common method includes the condensation of 6-bromo-7-methylimidazo[1,2-a]pyridine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-methylimidazo[1,2-a]pyridine: Lacks the carbohydrazide group but shares the core structure.
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide: Lacks the bromine atom but has the carbohydrazide group.
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Lacks the methyl group but has the bromine and carbohydrazide groups.
Uniqueness
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the combination of its bromine, methyl, and carbohydrazide groups, which confer specific chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-5-2-8-12-7(9(15)13-11)4-14(8)3-6(5)10/h2-4H,11H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEIQCSEMHNWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1Br)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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